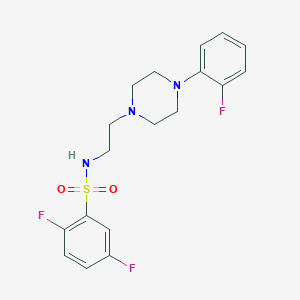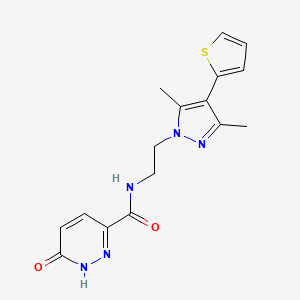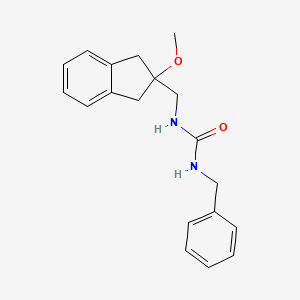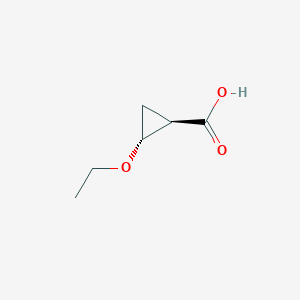
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, commonly known as DFMT, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. DFMT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Anticonvulsant Action
- Discovery and Pharmacological Assessment : A study reported the synthesis of novel benzenesulfonamide derivatives acting as effective inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes. These compounds exhibited low nanomolar inhibitory action against human isoforms of CA, particularly hCA II. Some derivatives also showed significant anticonvulsant activity, providing effective seizure protection in animal models. This suggests potential applications in designing therapeutics for epilepsy and other seizure-related disorders (Mishra et al., 2017).
Antioxidant and Enzyme Inhibition
- Novel Sulfonamides with Multiple Biological Activities : Research on benzenesulfonamides incorporating 1,3,5-triazine structural motifs revealed their capability as antioxidants and inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders, suggesting these compounds could have therapeutic applications in treating such conditions (Lolak et al., 2020).
Anticancer Activity
- Synthesis and Evaluation of Anticancer Sulfonamides : A study focused on synthesizing sulfonamides incorporating piperazinyl-ureido moieties, inspired by SLC-0111, a sulfonamide inhibitor undergoing clinical trials as an antitumor agent. The compounds demonstrated low nanomolar inhibitory activity against carbonic anhydrase isoforms associated with tumors, indicating their potential in cancer treatment applications (Congiu et al., 2015).
Cyclooxygenase-2 Inhibition
- Development of COX-2 Inhibitors : Benzenesulfonamide derivatives were investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response and certain types of cancer. The study identified compounds with significant selectivity and potency for COX-2 inhibition, suggesting their utility in developing anti-inflammatory and anticancer therapeutics (Hashimoto et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its diverse biological activities.
Mode of Action
The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the target, potentially altering its function or triggering downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that the compound has a wide range of effects at the molecular and cellular level. These effects could include changes in cell signaling, gene expression, or cellular metabolism, among others.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-14-5-6-16(21)18(13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWTEWRZPCSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)
![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)

![4-oxo-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2783348.png)

![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)